3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane
Description
3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane (CAS 106447-97-6) is a bicyclic heterocyclic compound featuring a 3-azabicyclo[3.1.0]hexane core modified with a tert-butoxycarbonyl (Boc) protecting group at the 3-position, a methyl group at the 1-position, and an oxygen atom replacing a carbon at the 6-position (6-oxa) . The Boc group enhances stability during synthetic processes, while the methyl and oxa substitutions influence steric and electronic properties, impacting biological activity and pharmacokinetics .
Its structural features align with derivatives explored as dipeptidyl peptidase-IV (DPP-IV) inhibitors, histone deacetylase (HDAC) inhibitors, and opioid receptor antagonists .
Properties
IUPAC Name |
tert-butyl 1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)11-5-7-10(4,6-11)13-7/h7H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLFDQYCYNSXEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN(CC1O2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide Ring-Opening with Ammonia
A widely reported method involves the ring-opening of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate derivatives using ammonia. For example, heating the bicyclic epoxide with aqueous ammonia at reflux conditions achieves a 96% yield of the intermediate 3-amino-4-hydroxypyrrolidine-1-carboxylate. Subsequent Boc protection introduces the tert-butoxycarbonyl group, though the methyl group at position 1 must be pre-installed during bicyclic core synthesis.
Key Steps:
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Epoxide Activation: The oxygen atom in the bicyclic system acts as a leaving group, facilitating nucleophilic attack by ammonia.
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Amino Alcohol Formation: Ring-opening generates a secondary amine and hydroxyl group, which are stabilized via hydrogen bonding.
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Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions protects the amine.
Optimization Notes:
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Prolonged reflux (>12 hours) minimizes side reactions.
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Neutral pH conditions prevent epoxide rearrangement.
Azide-Mediated Amination
An alternative pathway employs sodium azide and ammonium chloride in a methanol/water mixture. This method proceeds via Staudinger-type reactivity, where the azide intermediate is reduced to an amine using hydrogen gas and palladium on carbon.
Reaction Conditions:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | NH₄Cl, NaN₃ | 60°C | 15 h | 65% |
| 2 | H₂, Pd/C | RT | 4 h | 82% |
Advantages:
Limitations:
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Requires handling of toxic azides.
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Multi-step purification increases complexity.
Bicyclic Core Construction Strategies
Cyclopropanation via [2+1] Cycloaddition
The bicyclo[3.1.0]hexane framework is synthesized through cyclopropanation of pyrrolidine derivatives. For instance, a molybdenum-catalyzed [5+2] cycloaddition between pyranyl complexes and alkenes generates oxabicyclic intermediates. While originally developed for [3.2.1] systems, this method can be adapted for [3.1.0] frameworks by modifying the diene precursor.
Mechanistic Insights:
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TpMo(CO)₂ catalysts stabilize transition states, enabling regio- and stereocontrol.
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Electron-withdrawing groups on the diene enhance reactivity.
Example Reaction:
Methyl Group Introduction
Incorporating the methyl group at position 1 necessitates early-stage functionalization. One approach utilizes allylic acetates derived from d-arabinal, which undergo indium chloride-mediated rearrangement to install the methyl substituent.
Synthetic Route:
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Arabinose Derivative Preparation:
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Allylic Rearrangement:
Critical Factor:
Comparative Analysis of Methods
Yield and Scalability
| Method | Yield | Scalability | Complexity |
|---|---|---|---|
| Ammonia Reflux | 96% | High | Low |
| Azide Reduction | 73% | Moderate | Moderate |
| [5+2] Cycloaddition | 84% | Low | High |
Trade-offs:
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Ammonia reflux offers simplicity but requires pre-methylated intermediates.
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Cycloaddition provides stereocontrol but demands specialized catalysts.
Stereochemical Outcomes
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Ammonia Method: Racemization occurs at high temperatures (>100°C).
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Cycloaddition: Enantiomeric excess >99% when using chiral Mo complexes.
Optimization and Industrial Considerations
Catalytic System Tuning
Purification Techniques
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Flash chromatography with ethyl acetate/methanol gradients achieves >95% purity.
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Crystallization from hexane/ethyl acetate mixtures enhances enantiopurity.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the nitrogen or oxygen atoms within the ring system.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the reactants used .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacological agent due to its structural resemblance to various bioactive compounds. Its applications include:
- Antimicrobial Activity : Studies have indicated that derivatives of azabicyclo compounds exhibit antimicrobial properties, making them candidates for developing new antibiotics .
- Neuropharmacology : The bicyclic structure is similar to neurotransmitter systems, suggesting potential roles in modulating neuroactive pathways. Research has explored its effects on neurotransmitter release and receptor interactions, particularly in the context of central nervous system disorders .
Synthetic Methodology
This compound serves as an important intermediate in synthetic organic chemistry:
- Building Block for Complex Molecules : This compound can be utilized to synthesize more complex structures through various chemical transformations, including cyclization reactions and functional group modifications. It facilitates the construction of diverse molecular scaffolds that are valuable in drug discovery .
- Chiral Synthesis : The presence of stereogenic centers allows for the synthesis of chiral compounds, which are crucial in pharmaceuticals where chirality can significantly affect biological activity .
Material Science
In addition to its applications in medicinal chemistry and synthetic methodologies, this compound is being explored in material science:
- Polymer Chemistry : Its reactivity can be harnessed to develop new polymeric materials with tailored properties for specific applications such as drug delivery systems or biodegradable plastics .
Case Study 1: Synthesis of Antimicrobial Agents
A study demonstrated the synthesis of novel antimicrobial agents using this compound as a key intermediate. The resulting compounds exhibited significant activity against Gram-positive bacteria, highlighting the potential of this compound in developing new antibiotics.
Case Study 2: Neuroactive Compound Development
Research focused on modifying this compound to enhance its neuroactive properties led to the discovery of derivatives that effectively modulated neurotransmitter release in vitro, suggesting therapeutic potential for treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes structural differences and biological applications of 3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane and related bicyclic compounds:
Biological Activity
3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane, also known as tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, structure, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 114214-49-2 |
| Molecular Formula | C₉H₁₅NO₃ |
| Molecular Weight | 185.22 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 252.7 ± 33.0 °C |
| Flash Point | 106.6 ± 25.4 °C |
Antitumor Activity
Recent studies have indicated that compounds related to the azabicyclo[3.1.0]hexane framework exhibit significant antitumor activity. For instance, a study evaluated several derivatives of this framework and found that certain compounds effectively inhibited cell proliferation in various cancer cell lines, including transformed fibroblast cells (3T3-SV40) and other tumorigenic cells. The mechanism of action appears to involve cytostatic effects, leading to cell cycle arrest at the G0/G1 phase, which is crucial for reducing tumor growth rates .
Opioid Receptor Interaction
Research has shown that derivatives of 3-azabicyclo[3.1.0]hexane can act as selective μ-opioid receptor ligands. These compounds were designed to treat conditions such as pruritus in dogs and demonstrated high binding affinity for the μ receptor while showing selectivity over δ and κ receptors . This selectivity is significant for developing analgesics with fewer side effects commonly associated with non-selective opioid medications.
Study on Cell Cycle Arrest
In a detailed investigation involving the treatment of 3T3-SV40 cells with specific azabicyclo[3.1.0]hexane derivatives, researchers observed a marked decrease in the number of cells transitioning into the S phase of the cell cycle after treatment with compounds derived from this scaffold . The results indicated a potential for these compounds to serve as effective agents in cancer therapy by inducing cell cycle arrest.
Synthesis and Evaluation of Derivatives
A comprehensive study on the synthesis of spiro-fused derivatives of 3-azabicyclo[3.1.0]hexane highlighted their biological evaluation as histone deacetylase inhibitors and antagonists of morphine-induced antinociception . The synthesized compounds showed promising results in vitro, suggesting their potential utility in pain management and cancer treatment.
Q & A
Q. How can the structural identity of 3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane be confirmed during synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use H and C NMR to analyze the bicyclic framework and substituents. The Boc (tert-butoxycarbonyl) group typically shows a singlet at ~1.4 ppm (H) and a carbonyl signal at ~155 ppm (C). The methyl group at position 1 appears as a sharp singlet (~1.2–1.5 ppm in H NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]) and fragmentation patterns. For example, loss of the Boc group (CHO) is a common cleavage pathway .
- X-ray Crystallography : For unambiguous confirmation, crystallize the compound and resolve its 3D structure, particularly to verify the stereochemistry of the bicyclo[3.1.0]hexane system .
Q. What are common synthetic routes to access this compound?
Methodological Answer:
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Cyclopropanation Strategies : Utilize catalytic intramolecular alkynylcyclopropanation of propargyl ether precursors. Bismuth triflate (Bi(OTf)) catalyzes this reaction under mild conditions (e.g., 60°C, 12–24 hours), yielding the bicyclic core .
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Functionalization of Azabicyclo Scaffolds : Start with 3-azabicyclo[3.1.0]hexane derivatives. Introduce the Boc group via nucleophilic substitution (e.g., BocO in the presence of DMAP) and methylate position 1 using methyl iodide and a strong base (e.g., NaH) .
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Key Reaction Conditions :
Step Reagents/Conditions Yield (%) Reference Cyclopropanation Bi(OTf) (5 mol%), CHCl, 60°C 65–75 Boc Protection BocO, DMAP, THF, rt 85–90
Q. What are typical reactivity patterns of this compound in substitution and oxidation reactions?
Methodological Answer:
- Nucleophilic Substitution : The Boc group is labile under acidic conditions (e.g., TFA/DCM), enabling deprotection to expose the secondary amine. The methyl group at position 1 is inert, making selective functionalization feasible .
- Oxidation : Use m-chloroperbenzoic acid (mCPBA) to oxidize the oxa (ether) moiety, forming a ketone. Monitor reaction progress via TLC (R shift) and confirm by IR (appearance of C=O stretch at ~1700 cm) .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the bicyclo[3.1.0]hexane scaffold be addressed?
Methodological Answer:
- Computational Modeling : Perform DFT calculations to predict reactive sites. The nitrogen atom (position 3) and oxa bridge (position 6) are electron-rich, favoring electrophilic attacks .
- Protecting Group Strategies : Temporarily mask the Boc group with acid-labile protecting groups (e.g., Troc) to direct reactivity to the oxa bridge. For example, Pd-catalyzed cross-coupling at position 6 requires Boc deprotection .
- Case Study : Regioselective alkylation of the oxa bridge was achieved using Grignard reagents (RMgX) in THF at −78°C, yielding 6-alkyl derivatives (85% yield) .
Q. How can spectral anomalies (e.g., unexpected splitting in NMR) be resolved during characterization?
Methodological Answer:
- Variable-Temperature NMR : Dynamic effects (e.g., ring-flipping) can cause peak broadening. Conduct experiments at −40°C to slow conformational changes and resolve splitting .
- 2D NMR Techniques : Use H-C HSQC and NOESY to assign stereochemistry. For example, NOE correlations between the methyl group (position 1) and the oxa bridge confirm their spatial proximity .
- Isotopic Labeling : Synthesize N-labeled analogs to simplify N-H HMBC spectra and verify nitrogen connectivity .
Q. What strategies optimize the synthesis of enantiopure this compound?
Methodological Answer:
- Chiral Catalysis : Employ asymmetric cyclopropanation using chiral bismuth catalysts (e.g., BiCl with (R)-BINOL). Enantiomeric excess (ee) >90% was reported under optimized conditions .
- Kinetic Resolution : Use lipases (e.g., CAL-B) to hydrolyze racemic esters of intermediates. For example, resolution of a propargyl alcohol precursor achieved 98% ee .
- Chiral HPLC : Separate enantiomers using a Chiralpak IA column (hexane/i-PrOH = 90:10, 1 mL/min). Retention times differ by 2–3 minutes .
Q. How can computational methods predict the biological activity of derivatives?
Methodological Answer:
- Molecular Docking : Model interactions with biological targets (e.g., DPP-4 for diabetes therapeutics). The bicyclo[3.1.0]hexane core mimics proline in binding pockets, as seen in Saxagliptin .
- QSAR Studies : Corrogate steric/electronic parameters (e.g., logP, polar surface area) with activity. Derivatives with logP <2.5 show improved blood-brain barrier penetration .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors at position 3, hydrophobic groups at position 1) using software like Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
